8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative featuring a 3,4-dichlorobenzyl-substituted piperazine moiety at the 8-position, a 7-ethyl group, and a 3-methyl substituent. The 3,4-dichlorobenzyl group may enhance lipophilicity and receptor-binding affinity compared to simpler benzyl analogs, while the ethyl and methyl groups could influence metabolic stability .
Properties
IUPAC Name |
8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-8-6-25(7-9-26)11-12-4-5-13(20)14(21)10-12/h4-5,10H,3,6-9,11H2,1-2H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUGAIGYURWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted purine core with the piperazine derivative under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the purine ring or the dichlorobenzyl group, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, potentially leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the mechanisms of enzyme inhibition and receptor binding.
Medicine: Medicinally, 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders, by modulating specific biological pathways.
Industry: In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in various formulations, contributing to the advancement of these fields.
Mechanism of Action
The mechanism of action of 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities and are compared based on substituent variations and available
Key Observations:
- Chlorobenzyl vs.
- Styryl-Substituted Purines : Compounds with styryl groups (e.g., from Nanjing Haina) exhibit distinct electronic properties due to conjugated double bonds, which may enhance binding to aromatic-rich enzyme pockets. However, the absence of a dichlorobenzyl/piperazine moiety limits direct functional comparison .
- Methyl/Ethyl Substitutions: The 7-ethyl and 3-methyl groups in the target compound may confer greater metabolic stability compared to non-alkylated purine derivatives, as seen in other alkyl-substituted purine diones .
Research Findings and Limitations
Available Data Gaps
- No pharmacological or kinetic data (e.g., IC₅₀, bioavailability) are available for the target compound.
- The provided evidence focuses on synthetic methodologies () and structural analogs (), limiting mechanistic or functional comparisons.
Implications for Further Study
- Structure-Activity Relationship (SAR): Prioritize testing the target compound against kinases or adenosine receptors, given the known activity of purine diones in these domains.
- Synthetic Optimization : Investigate alternative coupling reagents or solvent systems to improve yields, drawing from methods in and .
Biological Activity
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. Its complex structure includes a purine core with various functional groups that potentially enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 8-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione. Its molecular formula is with a molecular weight of 421.33 g/mol. The structure can be visualized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.33 g/mol |
| CAS Number | 878429-84-6 |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors, leading to various biological effects such as:
- Inhibition or Activation of Signaling Pathways : The compound may affect key signaling pathways involved in cell proliferation and apoptosis.
- Interaction with Nucleic Acids : Its purine structure allows for potential interactions with DNA and RNA, influencing genetic expression and cellular functions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Case Study : In vitro assays demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications:
- Dopamine Receptor Modulation : It may act as a dopamine receptor antagonist or agonist, which could have implications in treating disorders like schizophrenia or depression.
Antimicrobial Activity
Preliminary screenings have suggested that the compound exhibits antimicrobial properties:
- Case Study : A derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with significant inhibition zones in disk diffusion assays.
Summary of Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
| Study Focus | Key Findings |
|---|---|
| Antitumor Activity | Significant cytotoxicity against cancer cell lines |
| Neuropharmacological Effects | Potential modulation of dopamine receptors |
| Antimicrobial Activity | Effective against MRSA in preliminary tests |
Q & A
Q. What are the optimal synthetic routes for 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione?
The synthesis involves:
- Purine core formation : Cyclization of precursors (e.g., guanine analogs) under controlled pH and temperature .
- Piperazine substitution : Reacting the purine intermediate with 3,4-dichlorobenzyl-piperazine using coupling reagents (e.g., EDCI/HOBt) in anhydrous solvents like DMF .
- Alkylation : Introducing the ethyl and methyl groups via nucleophilic substitution or Mitsunobu reactions .
Key considerations : Optimize reaction time, solvent polarity, and stoichiometry to avoid side products. Use inert atmospheres for moisture-sensitive steps .
Q. What analytical methods validate the purity and structure of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., piperazine N-CH2, ethyl C-H signals) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
II. Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Synthesize analogs with modified benzyl (e.g., 4-fluoro vs. 3,4-dichloro), piperazine (e.g., ethyl vs. methyl), or purine substituents .
- Biological testing : Compare IC50 values across targets (e.g., kinase inhibition, antiviral activity) using in vitro assays (e.g., cell viability, enzyme kinetics) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like adenosine receptors .
Example : A 2024 study showed that 3,4-dichlorobenzyl analogs exhibited 2-fold higher antitumor activity than non-halogenated derivatives .
Q. How to resolve contradictions in reported biological activities (e.g., antitumor vs. antiviral effects)?
- Assay standardization : Control variables like cell line origin (e.g., HeLa vs. HepG2), serum concentration, and incubation time .
- Target profiling : Use proteomics (e.g., affinity pulldown-MS) to identify off-target interactions .
- In vivo validation : Compare pharmacokinetics (e.g., bioavailability, tissue distribution) in rodent models to confirm in vitro findings .
Q. What methodologies elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Measure IC50 against purified enzymes (e.g., phosphodiesterases, kinases) using fluorescent substrates .
- Receptor binding : Radioligand displacement assays (e.g., [3H]-adenosine competition) to assess affinity for purinergic receptors .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. How to optimize reaction yields for large-scale synthesis?
- Process intensification : Use flow chemistry for exothermic steps (e.g., piperazine coupling) to improve heat dissipation .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- DoE (Design of Experiments) : Apply factorial design to optimize temperature, solvent ratio, and catalyst loading .
III. Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
Q. What strategies mitigate instability during storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C .
- Light sensitivity : Use amber vials and avoid prolonged UV exposure .
Q. How to design analogs with improved metabolic stability?
- Deuterium incorporation : Replace labile C-H bonds with C-D bonds at metabolic hotspots (e.g., ethyl group) .
- CYP450 inhibition assays : Screen for interactions using human liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
